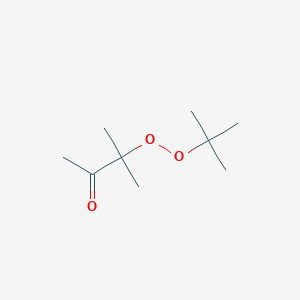
3-(tert-Butylperoxy)-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butylperoxy)-3-methylbutan-2-one: is an organic peroxide compound widely used as a radical initiator in polymerization reactions. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating various chemical processes, particularly in the production of polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butylperoxy)-3-methylbutan-2-one typically involves the reaction of tert-butyl hydroperoxide with 3-methyl-2-butanone under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out using continuous flow reactors to ensure consistent quality and yield. The use of plate exchangers with high heat exchange capacity is common to control the exothermic nature of the reaction and prevent thermal runaway .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(tert-Butylperoxy)-3-methylbutan-2-one primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various chemical processes, including:
Reduction: Under certain conditions, the compound can be reduced to form tert-butyl alcohol and other by-products.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents are commonly used.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Oxidation: tert-Butyl alcohol, acetone, and carbon dioxide.
Reduction: tert-Butyl alcohol and other hydrocarbons.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
Chemistry: 3-(tert-Butylperoxy)-3-methylbutan-2-one is extensively used as a radical initiator in the polymerization of monomers such as styrene and ethylene. It is also used in the synthesis of various organic compounds through radical-mediated reactions .
Biology: In biological research, this compound is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate oxidative stress and its impact on cellular processes .
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a curing agent in the manufacture of rubber and plastics .
Mécanisme D'action
The primary mechanism of action of 3-(tert-Butylperoxy)-3-methylbutan-2-one involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate various chemical reactions by abstracting hydrogen atoms or adding to double bonds in other molecules. The molecular targets include unsaturated hydrocarbons and other reactive species, leading to the formation of new chemical bonds and products .
Comparaison Avec Des Composés Similaires
- tert-Butyl peroxybenzoate
- Di-tert-butyl peroxide
- tert-Butyl (2-ethylhexyl) monoperoxy carbonate
Comparison:
- tert-Butyl peroxybenzoate is similar in its use as a radical initiator but has different decomposition products, including benzoic acid and benzene .
- Di-tert-butyl peroxide is another commonly used peroxide with a simpler structure and different thermal stability characteristics .
- tert-Butyl (2-ethylhexyl) monoperoxy carbonate is used in similar applications but has different thermal decomposition behavior and safety considerations .
Uniqueness: 3-(tert-Butylperoxy)-3-methylbutan-2-one is unique due to its specific decomposition pathway and the types of radicals it generates, making it particularly useful in certain polymerization processes and industrial applications .
Propriétés
Numéro CAS |
38860-37-6 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-tert-butylperoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C9H18O3/c1-7(10)9(5,6)12-11-8(2,3)4/h1-6H3 |
Clé InChI |
XDUCBSOWPRQIHC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


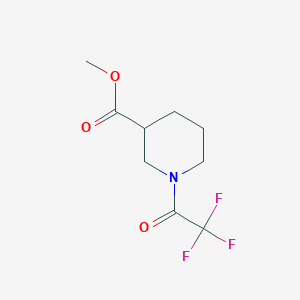
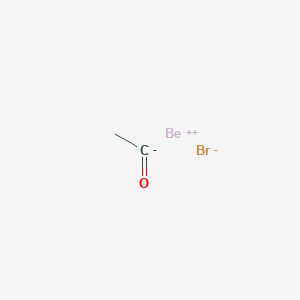


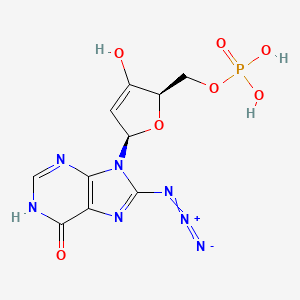
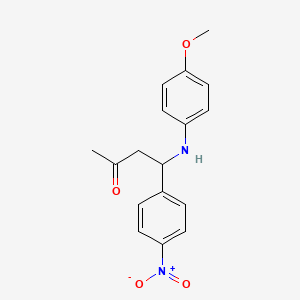
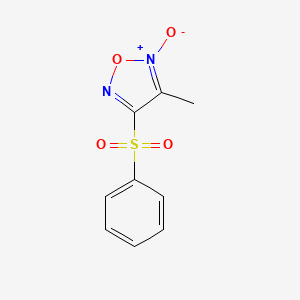

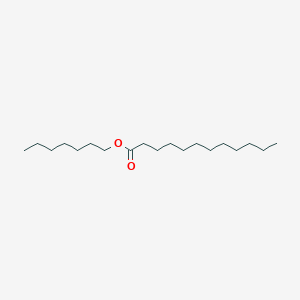
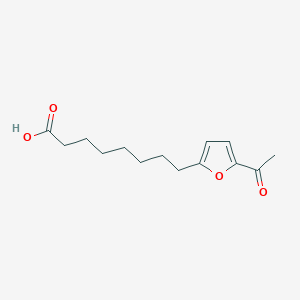
![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)


![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
